molecular formula C₁₀H₁₃D₃ClNO B056981 (1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3) CAS No. 285979-73-9

(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)

Cat. No. B056981
M. Wt: 204.71 g/mol
InChI Key: BALXUFOVQVENIU-AAEBCVIJSA-N
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Description

Pseudoephedrine is a widely used compound in asymmetric synthesis and has various applications in chemistry due to its unique molecular structure and properties.

Synthesis Analysis

Pseudoephedrine, including its enantiomers, can be effectively used as a chiral auxiliary for asymmetric synthesis. It has been successfully used in the N-acylation to form tertiary amides, and in the presence of lithium chloride, the enolates of pseudoephedrine amides undergo diastereoselective alkylations with a broad range of alkyl halides. This results in α-substituted products that can be transformed into enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones (Myers et al., 1997).

Molecular Structure Analysis

Studies on 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-ones derived from pseudoephedrine have shown that they exhibit multiple conformers at room temperature. This characteristic is attributed to allylic strain and a gauche effect arising from the torsional energy barrier between the lone pair electrons of the nitrogen atoms (Hitchcock et al., 2001).

Chemical Reactions and Properties

Pseudoephedrine has been involved in various chemical reactions, including its use in the synthesis of alpha-amino acids through the alkylation of pseudoephedrine glycinamide (Myers et al., 1997). Additionally, the compound has been used to study chiral copper(II) compounds, demonstrating unique interactions and bonding properties (Castro et al., 2005).

Physical Properties Analysis

The physical properties of pseudoephedrine, particularly its solubility, have been a subject of study. Research on microspheres formulated into an oral suspension dosage form showed that pseudoephedrine HCl is highly water-soluble (Bodmeier et al., 1991).

Chemical Properties Analysis

Quantitative analysis of pseudoephedrine in various formulations, such as cough syrups, has been conducted using high-performance liquid chromatography and other spectroscopic methods. This demonstrates its stability and interaction with other compounds in pharmaceutical formulations (Shao et al., 1995).

Scientific Research Applications

Identification as a Marker Impurity in Methamphetamine Synthesis

(Ko et al., 2012) identified (1S,2S)-(+)-Pseudoephedrine-D3 HCl as a marker impurity in the synthesis of methamphetamine, providing valuable information for criminal investigations related to methamphetamine abuse.

Encapsulation in Polymeric Microspheres

(Alex & Bodmeier, 1990) explored the encapsulation of Pseudoephedrine HCl in poly (methyl methacrylate) microspheres, showcasing its potential in drug delivery systems.

Isotope Ratio Analysis for Drug Profiling

(Matsumoto et al., 2008) established a method for analyzing the deuterium contents in Pseudoephedrine HCl for drug profiling, aiding in tracing the origins of seized methamphetamine.

Use in Oral Suspension Dosage Form

(Bodmeier et al., 1991) reported on formulating Pseudoephedrine HCl in polymeric microspheres into an oral suspension dosage form, indicating its versatility in pharmaceutical formulations.

Asymmetric Synthesis of α-Amino Acids

(Myers et al., 1997) described a practical method for asymmetric synthesis of α-amino acids using Pseudoephedrine as a key component, demonstrating its utility in synthetic organic chemistry.

Stereochemical Studies

(Cruz et al., 2001) conducted a stereochemical study on compounds derived from Pseudoephedrine, contributing to the understanding of stereochemistry in organic molecules.

Effects on Beta-Adrenergic Receptor Subtypes

(Vansal & Feller, 1999) studied the direct effects of Pseudoephedrine isomers on human beta-adrenergic receptor subtypes, providing insights into its pharmacological actions.

Spectrophotometric Analysis

(Hoover et al., 1987) achieved the quantitation of Pseudoephedrine HCl in formulations using first-derivative spectroscopy, showing its application in analytical chemistry.

Radioimmunoassays for Bioequivalency Studies

(Findlay et al., 1981) developed sensitive radioimmunoassay procedures for Pseudoephedrine, useful in bioequivalency studies of pharmaceutical products.

As a Chiral Auxiliary in Synthesis

(Myers et al., 1997) and (Mancilla et al., 1995) both highlighted the use of Pseudoephedrine as a chiral auxiliary in the synthesis of various organic compounds, underlining its importance in stereochemical control in synthesis.

Study of Agostic Interaction in Copper(II) Compounds

(Castro et al., 2005) investigated the CH...Cu agostic interaction in chiral copper(II) compounds with Pseudoephedrine derivatives, contributing to the field of inorganic chemistry.

Efficient Synthesis Using Pseudoephedrine

(Li et al., 2009) demonstrated an efficient synthesis method using Pseudoephedrine, showcasing its practicality in large-scale chemical synthesis.

Enzymatic Formation in Microbial Phenylalkylamine Production

(Morris et al., 2018) discussed the enzymatic formation of Pseudoephedrine in microbial phenylalkylamine production, highlighting its role in biotechnological applications.

Safety And Hazards

“(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)” is classified as a hazardous substance with hazard codes Xn, T, F . It has risk statements 20/21/22-36/37/38-39/23/24/25-23/24/25-11 . Safety measures include statements 26-37/39-45-36/37-16-7 .

properties

IUPAC Name

(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXUFOVQVENIU-AAEBCVIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583991
Record name (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)

CAS RN

285979-73-9, 284665-25-4
Record name (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284665-25-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 285979-73-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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